Cas no 72236-22-7 (Benzamide,N,N-diethyl-3-(hydroxymethyl)-)

Benzamide,N,N-diethyl-3-(hydroxymethyl)- structure
72236-22-7 structure
商品名:Benzamide,N,N-diethyl-3-(hydroxymethyl)-
CAS番号:72236-22-7
MF:C12H17NO2
メガワット:207.26888
CID:576622
PubChem ID:155712

Benzamide,N,N-diethyl-3-(hydroxymethyl)- 化学的及び物理的性質

名前と識別子

    • Benzamide,N,N-diethyl-3-(hydroxymethyl)-
    • ω-Hydroxy-DEET
    • N,N-diethyl-3-(hydroxymethyl)benzamide
    • 9K0BU4F1UC
    • Benzamide, N,N-diethyl-3-(hydroxymethyl)-
    • XCA23622
    • DTXSID70222550
    • AI3-26781
    • MFCD00871280
    • ZB1316
    • AKOS027270047
    • AS-19596
    • N,N-diethyl-m-hydroxymethylbenzamide
    • HY-136611
    • NS00116083
    • CS-0132348
    • SCHEMBL6343371
    • omega-Hydroxy-DEET
    • N,N-diethyl-3-hydroxymethylbenzamide
    • ?-Hydroxy-DEET
    • A904916
    • UNII-9K0BU4F1UC
    • 72236-22-7
    • Balc
    • N,N-Diethyl-m-hydroxymethylbenzamide; N,N-Diethyl-3-(hydroxymethyl)benzamide
    • G12811
    • インチ: InChI=1S/C12H17NO2/c1-3-13(4-2)12(15)11-7-5-6-10(8-11)9-14/h5-8,14H,3-4,9H2,1-2H3
    • InChIKey: FRZJZRVZZNTMAW-UHFFFAOYSA-N
    • ほほえんだ: CCN(CC)C(=O)C1=CC=CC(=C1)CO

計算された属性

  • せいみつぶんしりょう: 207.12601
  • どういたいしつりょう: 207.125928785g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 2
  • 重原子数: 15
  • 回転可能化学結合数: 4
  • 複雑さ: 202
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 0.8
  • トポロジー分子極性表面積: 40.5Ų

じっけんとくせい

  • PSA: 40.54

Benzamide,N,N-diethyl-3-(hydroxymethyl)- 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
ChemScence
CS-0132348-5mg
ω-Hydroxy-DEET
72236-22-7 98.60%
5mg
$50.0 2022-04-26
TRC
H934200-500mg
ω-Hydroxy-DEET
72236-22-7
500mg
$ 1598.00 2023-09-07
SHENG KE LU SI SHENG WU JI SHU
sc-490406-50 mg
ω-Hydroxy-DEET,
72236-22-7
50mg
¥2,858.00 2023-07-11
MedChemExpress
HY-136611-5mg
ω-Hydroxy-DEET
72236-22-7 ≥96.0%
5mg
¥1300 2024-04-17
MedChemExpress
HY-136611-10mg
ω-Hydroxy-DEET
72236-22-7
10mg
¥2100 2021-07-09
MedChemExpress
HY-136611-5mg
ω-Hydroxy-DEET
72236-22-7
5mg
¥1300 2021-07-09
A2B Chem LLC
AC73290-100mg
N,N-Diethyl-3-(hydroxymethyl)benzamide
72236-22-7 99%(GC)
100mg
$90.00 2024-04-19
abcr
AB524415-100mg
omega-Hydroxy-DEET; .
72236-22-7
100mg
€176.00 2024-04-16
1PlusChem
1P005VHM-1g
Benzamide,N,N-diethyl-3-(hydroxymethyl)-
72236-22-7 99% (GC)
1g
$320.00 2025-02-21
eNovation Chemicals LLC
Y1240231-10mg
Benzamide,N,N-diethyl-3-(hydroxymethyl)-
72236-22-7 99%(GC)
10mg
$500 2025-02-19

Benzamide,N,N-diethyl-3-(hydroxymethyl)- 関連文献

Benzamide,N,N-diethyl-3-(hydroxymethyl)-に関する追加情報

Benzamide,N,N-diethyl-3-(hydroxymethyl)- (CAS No. 72236-22-7): A Comprehensive Overview of Its Chemical Profile and Emerging Applications

Benzamide,N,N-diethyl-3-(hydroxymethyl)-, identified by its CAS number 72236-22-7, is a compound of significant interest in the field of pharmaceutical chemistry and bioorganic synthesis. This amide derivative exhibits a unique structural framework that has garnered attention for its potential applications in medicinal chemistry, particularly in the development of novel therapeutic agents. The presence of both ethyl and hydroxymethyl substituents on the benzamide core imparts distinct chemical properties, making it a versatile scaffold for further functionalization and exploration.

The chemical structure of Benzamide,N,N-diethyl-3-(hydroxymethyl)- consists of a benzene ring substituted with an amide group at the 1-position and ethyl groups at the 2- and 3-positions, with a hydroxymethyl group also attached at the 3-position. This arrangement creates a molecule with multiple reactive sites, which can be exploited for various synthetic transformations. The amide functionality is particularly important, as it serves as a key pharmacophore in many bioactive compounds, facilitating interactions with biological targets such as enzymes and receptors.

In recent years, there has been growing interest in exploring the pharmacological potential of amide derivatives like Benzamide,N,N-diethyl-3-(hydroxymethyl)-. Research has indicated that this compound may exhibit properties relevant to several therapeutic areas, including anti-inflammatory, analgesic, and antimicrobial activities. The hydroxymethyl group, in particular, has been shown to enhance solubility and bioavailability, which are critical factors in drug design. Additionally, the ethyl substituents contribute to steric hindrance and can influence the binding affinity of the molecule to its target proteins.

One of the most compelling aspects of Benzamide,N,N-diethyl-3-(hydroxymethyl)- is its potential as a building block for more complex drug candidates. The benzamide core can be modified through various chemical reactions, such as nucleophilic substitution or condensation reactions, to introduce additional functional groups or alter the electronic properties of the molecule. This flexibility makes it an attractive candidate for structure-activity relationship (SAR) studies aimed at optimizing pharmacological efficacy and minimizing side effects.

Recent advancements in computational chemistry have further enhanced the understanding of how Benzamide,N,N-diethyl-3-(hydroxymethyl)- interacts with biological targets. Molecular docking simulations and quantum mechanical calculations have provided insights into its binding mode and affinity for various proteins. These studies have highlighted the importance of optimizing the spatial arrangement of substituents to maximize binding interactions. For instance, the positioning of the hydroxymethyl group appears to be crucial for stabilizing interactions with specific amino acid residues in target proteins.

The synthesis of Benzamide,N,N-diethyl-3-(hydroxymethyl)- has also been refined through modern synthetic methodologies. Techniques such as palladium-catalyzed cross-coupling reactions and enzymatic resolutions have enabled more efficient and scalable production processes. These advancements not only improve yield but also allow for greater control over stereochemistry, which is essential for achieving high biological activity. The development of green chemistry principles has further driven innovation in this area, promoting sustainable synthetic routes that minimize waste and hazardous byproducts.

In clinical research, Benzamide,N,N-diethyl-3-(hydroxymethyl)- has been investigated for its potential therapeutic benefits in various disease models. Preclinical studies have demonstrated promising results in reducing inflammation and pain responses, suggesting its utility in treating chronic conditions such as arthritis or neuropathic pain. Additionally, its antimicrobial properties have been explored against resistant bacterial strains, highlighting its role in combating infections caused by multidrug-resistant pathogens.

The future directions for research on Benzamide,N,N-diethyl-3-(hydroxymethyl)- are multifaceted. Further exploration into its mechanism of action will provide deeper insights into how it modulates biological pathways. Additionally, interdisciplinary approaches combining organic synthesis with bioinformatics could accelerate the discovery of new derivatives with enhanced pharmacological profiles. Collaborative efforts between academic institutions and pharmaceutical companies are essential to translate these findings into clinical applications that benefit patients worldwide.

In conclusion, Benzamide,N,N-diethyl-3-(hydroxymethyl)- (CAS No. 72236-22-7) represents a fascinating compound with diverse chemical properties and potential therapeutic applications. Its unique structural features make it a valuable scaffold for drug discovery, while ongoing research continues to uncover new possibilities for its use in medicine. As our understanding of molecular interactions advances, compounds like this will play an increasingly important role in addressing complex diseases and improving human health.

おすすめ記事

推奨される供給者
Amadis Chemical Company Limited
(CAS:72236-22-7)Benzamide,N,N-diethyl-3-(hydroxymethyl)-
A904916
清らかである:99%
はかる:1g
価格 ($):925.0